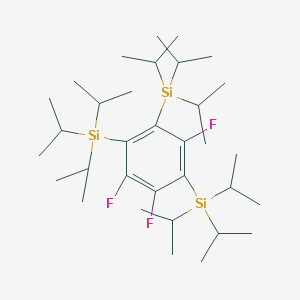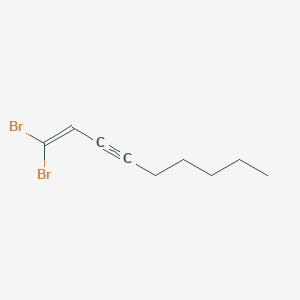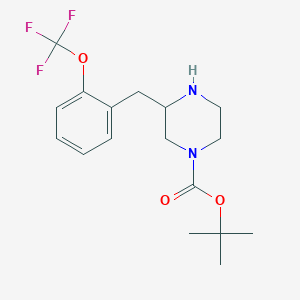![molecular formula C23H21ClO B12611215 1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene CAS No. 649556-23-0](/img/structure/B12611215.png)
1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a phenyl group, and a methoxybenzene moiety
Vorbereitungsmethoden
The synthesis of 1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, phenylacetylene, and 2-methoxybenzene.
Reaction Conditions: The initial step involves a condensation reaction between 4-chlorobenzaldehyde and phenylacetylene in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound.
Subsequent Reactions: The intermediate undergoes further reactions, including a Heck coupling reaction with 2-methoxybenzene, catalyzed by palladium acetate and a phosphine ligand. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high yield and purity.
Analyse Chemischer Reaktionen
1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids and palladium catalysts to form biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis. By modulating these pathways, it exerts its therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-chlorophenyl)-4-phenylbut-3-en-1-yl derivatives and 2-methoxybenzene derivatives share structural similarities.
Uniqueness: The presence of both the chlorophenyl and methoxybenzene moieties in the same molecule imparts unique electronic and steric properties, making it distinct from other compounds
Eigenschaften
CAS-Nummer |
649556-23-0 |
|---|---|
Molekularformel |
C23H21ClO |
Molekulargewicht |
348.9 g/mol |
IUPAC-Name |
1-chloro-4-[4-(2-methoxyphenyl)-1-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C23H21ClO/c1-25-23-13-6-5-10-20(23)11-7-12-22(18-8-3-2-4-9-18)19-14-16-21(24)17-15-19/h2-6,8-10,12-17H,7,11H2,1H3 |
InChI-Schlüssel |
QZLGCQWYHHCYGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)
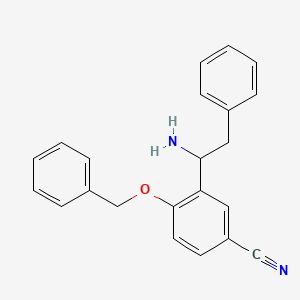
![N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12611136.png)
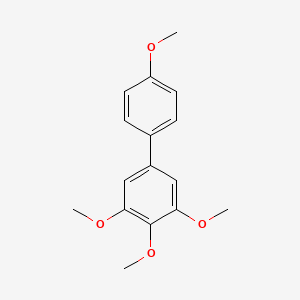
silane](/img/structure/B12611139.png)
![1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B12611142.png)
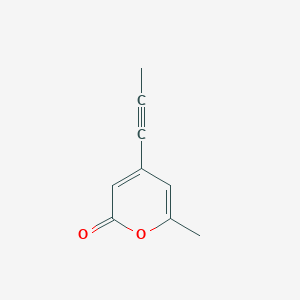
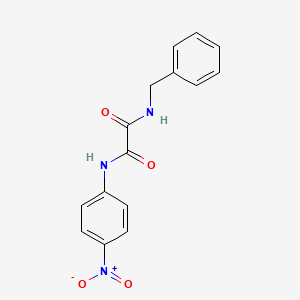
![Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate](/img/structure/B12611149.png)

